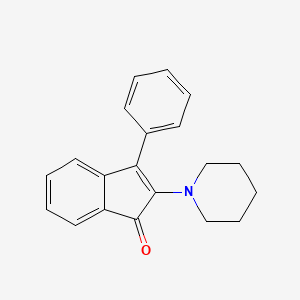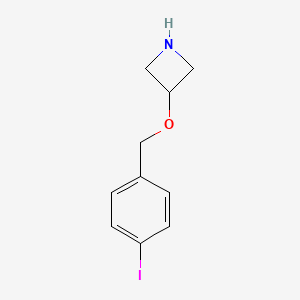
3-Aminophenol-PEG4-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminophenol-PEG4-methyl is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenol-PEG4-methyl typically involves the reaction of 3-aminophenol with a PEG4-methyl derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Aminophenol-PEG4-methyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters
Scientific Research Applications
3-Aminophenol-PEG4-methyl is primarily used in the synthesis of PROTACs, which have significant applications in:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Aminophenol-PEG4-methyl in PROTACs involves the following steps:
Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
- 3-Aminophenol-PEG4-acetyl
- 3-Aminophenol-PEG4-butyl
- 3-Aminophenol-PEG4-ethyl
Uniqueness
3-Aminophenol-PEG4-methyl is unique due to its specific PEG4-methyl linker, which provides distinct properties in terms of solubility, stability, and reactivity compared to other PEG-based linkers .
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C15H25NO5/c1-17-5-6-18-7-8-19-9-10-20-11-12-21-15-4-2-3-14(16)13-15/h2-4,13H,5-12,16H2,1H3 |
InChI Key |
YLOLNWWJJNNWKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)
![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)


![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)





